Tricaproin-d5
Description
Properties
Molecular Formula |
C₂₁H₃₃D₅O₆ |
|---|---|
Molecular Weight |
391.55 |
Synonyms |
Hexanoic Acid-d5 1,2,3-Propanetriyl Ester; Trihexanoin-d5; Caproic Triglyceride-d5; Glycerin Tricaproate-d5; Glycerin Trihexanoate-d5; Glycerol Tricaproate-d5; Glycerol Tricapronate-d5; Glycerol Trihexanoate-d5; Glyceryl Tricaproate-d5; NSC 406885-d5 |
Origin of Product |
United States |
Ii. Chemical Synthesis and Isotopic Incorporation Strategies for Tricaproin D5
Advanced Synthetic Methodologies for Deuterated Triglycerides
The creation of deuterated triglycerides like Tricaproin-d5 relies on advanced synthetic methods that ensure high purity and specific isotopic incorporation. These lipids are valuable tools in metabolic research, allowing scientists to trace the fate of fatty acids in vivo. nih.govcapes.gov.br The general approach involves a two-stage process: first, the synthesis of deuterated hexanoic acid, and second, the esterification of this fatty acid to glycerol (B35011). researchgate.netaskfilo.comyoutube.com
A common method for producing the deuterated fatty acid precursor is through hydrogen-deuterium (H/D) exchange. For saturated fatty acids like hexanoic acid, this can be achieved using deuterium (B1214612) oxide (D₂O) as the deuterium source in the presence of a metal catalyst such as Platinum on carbon (Pt/C) under hydrothermal conditions. europa.eu More advanced techniques for controlled deuteration of straight-chain fatty acids may also employ palladium catalysts to achieve specific labeling patterns. nih.gov
Once the deuterated fatty acid is prepared, it is esterified with glycerol to form the triglyceride. A highly efficient and practical methodology for this step utilizes 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the fatty acid, facilitating its reaction with glycerol to produce the deuterated triglyceride in high yield and purity. researchgate.net
Esterification is the critical reaction that forms the triglyceride from three fatty acid molecules and one glycerol molecule. youtube.com For deuterated analogs, optimizing this reaction is key to preserving the isotopic label and achieving high yields.
One of the most effective modern methods involves the activation of deuterated fatty acids with 1,1'-carbonyldiimidazole (CDI). researchgate.net This approach has been shown to be highly efficient for synthesizing both saturated and unsaturated triacylglycerides, including deuterated medium-chain triglycerides (MCTs). researchgate.net The CDI method often surpasses other techniques like the Steglich esterification (using dicyclohexylcarbodiimide (B1669883) or DCC) in both yield and purity. researchgate.net
Other chemical methods include direct esterification or glycerolysis at high temperatures (200–260 °C), often with the use of catalysts like tin(II) chloride. researchgate.netresearchgate.net However, these harsh conditions can sometimes lead to side reactions. Enzymatic synthesis offers a milder alternative but can be highly sensitive to the structure of the fatty acid substrate. researchgate.net
Table 1: Comparison of Esterification Methodologies for Triglyceride Synthesis
| Methodology | Activating Agent / Catalyst | Temperature | Advantages | Disadvantages |
|---|---|---|---|---|
| CDI Activation | 1,1'-carbonyldiimidazole (CDI) | Mild | High yield and purity; practical and efficient for deuterated analogs. researchgate.net | Potential for partial hydrogen exchange at the α-position. researchgate.net |
| Steglich Esterification | Dicyclohexylcarbodiimide (DCC) | Mild | Common laboratory method. | Can be outmatched by CDI in yield and purity for triglyceride synthesis. researchgate.net |
| High-Temperature Glycerolysis | Tin (II) Chloride or other catalysts | High (200-260°C) | Suitable for large-scale industrial production. researchgate.net | High energy consumption; potential for side reactions. researchgate.net |
| Enzymatic Synthesis | Lipases | Mild | High specificity. | Highly sensitive to fatty acid structure; can be costly. researchgate.net |
The primary source of deuterium for synthesizing deuterated lipids like this compound is deuterium oxide (D₂O) , also known as heavy water. europa.eu For producing perdeuterated saturated fatty acid precursors, a common technique is heterogeneous catalysis, where the fatty acid undergoes H/D exchange with D₂O in the presence of a catalyst like Pt/C. europa.eu This process typically results in the non-specific exchange of hydrogen atoms for deuterium along the fatty acid's aliphatic chain. europa.eu
In biological systems or biosynthetic approaches, D₂O is also the principal tracer. Deuterium from D₂O is incorporated into fatty acids primarily via the cofactor NADPH during de novo lipogenesis. nih.govresearchgate.net Understanding this labeling pathway is crucial for interpreting data from metabolic studies that use deuterated water to monitor fat synthesis in vivo. nih.gov The number of deuterium atoms that can be incorporated is a key parameter in such studies. nih.gov
The specificity of deuterium placement is critical for certain applications, such as creating "reinforced lipids" where deuterium atoms are strategically placed at oxidation-prone sites to slow lipid peroxidation. wikipedia.org While Tricaproin (B52981) is a saturated triglyceride and not subject to peroxidation in the same way as polyunsaturated fatty acids, the principle of controlled isotopic placement is a significant area of synthetic chemistry. nih.govwikipedia.org
Despite advancements, the synthesis of deuterated lipids presents several challenges that can impact yield, purity, and availability.
Side Reactions: The choice of reagents and catalysts is critical to avoid unwanted side reactions. For instance, some catalysts used in esterification can promote side reactions that compromise the purity of the final phospholipid products. europa.eu Even with efficient methods like CDI activation, minor side reactions such as partial hydrogen-deuterium exchange at the α-position of the fatty acid can occur. researchgate.net
Substrate Specificity: Enzyme-catalyzed synthesis is an alternative to harsh chemical methods, but its application can be limited by the high sensitivity of enzymes to the structure of the fatty acid substrates. researchgate.net
Complexity and Availability: The synthesis of many deuterated lipids, particularly complex or unsaturated ones, is often a long and challenging multi-step process. europa.eu This complexity limits their commercial availability and increases their cost, making them accessible primarily for specialized research. europa.eunih.gov
Table 2: Key Challenges in the Synthesis of Deuterated Lipids
| Challenge | Description | Impact |
|---|---|---|
| High Isotopic Enrichment | Requiring multiple reaction cycles to achieve >98% deuteration. europa.eu | Reduced overall yield, increased synthesis time and cost. |
| Side Reactions | Unwanted chemical transformations can occur depending on catalysts and conditions. researchgate.neteuropa.eu | Compromised purity of the final product, requiring extensive purification. |
| Synthetic Complexity | Multi-step, challenging syntheses limit the types of deuterated lipids that can be produced. europa.eunih.gov | Limited availability and high cost for researchers. |
| Enzymatic Limitations | The high specificity of enzymes can restrict the range of fatty acid substrates that can be used. researchgate.net | Narrows the scope of lipids that can be synthesized via enzymatic routes. |
Post-Synthetic Derivatization for Specialized Research Applications
After the successful synthesis of this compound, the molecule can be used as a building block in the formulation of more complex systems for specialized research. While direct derivatization of the stable triglyceride is uncommon, its incorporation into advanced delivery platforms is a key application.
For instance, deuterated lipids are critical components in creating nanostructured lipid carriers (NLCs) and solid lipid nanoparticles (SLNs). mdpi.com These nanoparticles are used in research to study drug delivery, pharmacokinetics, and biodistribution. This compound could be incorporated as part of the solid lipid matrix of these nanoparticles. The deuterated label allows for precise tracking and quantification of the lipid carrier in biological systems using mass spectrometry. nih.govnih.gov
Furthermore, these lipid-based nanoparticles can undergo surface modification to enhance their function. Post-formulation derivatization can include coating the nanoparticles with polyethylene (B3416737) glycol (PEG) to evade the immune system or attaching specific targeting ligands to direct the particles to particular tissues or cells, such as inflamed sites or tumors. mdpi.com The synthesis of the core deuterated lipid, this compound, is the foundational step that enables these advanced research applications.
Iii. Advanced Analytical Methodologies Utilizing Tricaproin D5
Mass Spectrometry-Based Quantitative Analysis
Mass spectrometry (MS) has become an indispensable technique for the sensitive and selective quantification of a wide array of molecules, including triglycerides. nih.gov When coupled with a stable isotope-labeled internal standard like Tricaproin-d5, MS-based methods offer high accuracy and precision, which is essential for metabolomics, clinical diagnostics, and food science. The fundamental principle involves adding a known quantity of this compound to a sample. The deuterated standard co-elutes chromatographically with the endogenous, non-labeled tricaproin (B52981) and exhibits nearly identical chemical and physical properties. By measuring the ratio of the mass spectrometer's response to the analyte versus the internal standard, analysts can correct for variations during sample preparation, injection, and ionization, leading to reliable quantification. researchgate.net
Liquid chromatography-mass spectrometry (LC-MS) is a powerful platform for the analysis of triglycerides. shimadzu.comnih.gov In a typical LC-MS workflow for triglyceride analysis, reverse-phase chromatography separates different triglyceride species based on their hydrophobicity before they enter the mass spectrometer for detection. nih.gov this compound is particularly valuable in this context as an internal standard for the quantification of short-chain triglycerides.
Researchers utilize electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to generate ions from the eluted triglycerides. nih.govnih.gov For instance, in ESI, triglycerides often form ammonium (B1175870) adducts ([M+NH₄]⁺), which are selected as precursor ions in the mass spectrometer. shimadzu.com The use of this compound allows for isotope dilution quantification, a method that significantly improves analytical figures of merit. nih.gov By spiking the sample with a known concentration of this compound, the concentration of endogenous tricaproin can be accurately determined by comparing the peak areas of the analyte and the standard. nih.gov This approach effectively compensates for matrix effects and variations in instrument response.
A typical application involves the extraction of lipids from a biological sample, such as plasma, followed by the addition of the this compound internal standard. nih.gov The sample is then injected into the LC-MS system, and the instrument monitors for the specific mass-to-charge ratios (m/z) of both the native tricaproin and this compound.
Gas chromatography-mass spectrometry (GC-MS) is another key technique for the analysis of triglycerides, especially those with lower molecular weights like tricaproin. sigmaaldrich.com The analysis of intact triglycerides by GC requires high-temperature capillary columns with high thermal stability to ensure the elution of these relatively large molecules. sigmaaldrich.commeatscience.org
In GC-MS applications, this compound serves as an ideal internal standard. Prior to analysis, the lipid extract containing the analyte and the added this compound is often derivatized to increase volatility and improve chromatographic peak shape. The sample is then injected into the GC, where the compounds are separated based on their boiling points and interaction with the column's stationary phase. As the compounds elute from the column, they are ionized (typically by electron ionization) and detected by the mass spectrometer. The instrument records the abundance of characteristic ions for both native tricaproin and this compound. The ratio of their respective peak areas allows for precise quantification, correcting for any variability in the injection volume or derivatization efficiency.
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique that provides highly accurate and traceable measurement results, qualifying it as a definitive method in many applications. researchgate.netbham.ac.uk The core principle of IDMS lies in the use of an isotopically enriched version of the analyte as an internal standard. bham.ac.uk this compound is perfectly suited for this role in the quantification of tricaproin.
The IDMS workflow involves the following key steps:
A precisely known amount of this compound (the "spike") is added to the sample containing an unknown amount of native tricaproin (the "analyte"). bham.ac.uk
The sample and the spike are thoroughly mixed and equilibrated to ensure homogeneity.
The triglycerides are extracted, purified, and prepared for MS analysis. A significant advantage of IDMS is that any loss of the analyte during this sample preparation will be accompanied by a proportional loss of the isotopic standard. bham.ac.uk
The sample is introduced into the mass spectrometer, and the instrument measures the intensity ratio of a specific ion from the native tricaproin to the corresponding ion from this compound.
This measured isotope ratio is then used to calculate the exact amount of the native tricaproin in the original sample.
Because this method relies on the measurement of an isotope ratio rather than a signal intensity against an external calibration curve, it is less susceptible to fluctuations in instrument performance and matrix-induced signal suppression or enhancement. nih.govspringernature.com
Multiple Reaction Monitoring (MRM) is a highly sensitive and selective tandem mass spectrometry (MS/MS) technique used for targeted quantification. nih.gov The optimization of MRM parameters is a critical step in developing a robust quantitative assay. For this compound and its native counterpart, this process involves selecting specific precursor-to-product ion transitions and fine-tuning instrument settings to maximize signal intensity. nih.govlcms.cz
The precursor ion is typically the molecular ion or an adduct ion (e.g., [M+NH₄]⁺) of the target molecule. shimadzu.com This ion is selected in the first quadrupole of a triple quadrupole mass spectrometer. It is then fragmented in the collision cell, and a specific fragment ion (product ion) is selected in the third quadrupole and detected. This specific transition provides a high degree of selectivity.
The optimization process involves:
Infusion of Standards: A solution of pure tricaproin and this compound is infused into the mass spectrometer.
Precursor Ion Selection: The most abundant and stable precursor ion for each compound is identified from a full scan mass spectrum.
Product Ion Selection: The precursor ion is fragmented at various collision energies (CE), and the resulting product ion spectrum is examined to identify the most intense and stable fragment ions.
Parameter Tuning: For each selected MRM transition, instrument parameters such as collision energy and cone/declustering potential are systematically varied to find the values that yield the maximum product ion signal. nih.govnih.gov
The following interactive table provides an example of optimized MRM parameters for a hypothetical analysis of tricaproin using this compound as an internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Optimized Collision Energy (eV) | Optimized Cone Voltage (V) |
| Tricaproin | 387.3 (M+NH₄)⁺ | 257.2 | 18 | 35 |
| This compound | 392.3 (M+NH₄)⁺ | 262.2 | 18 | 35 |
Note: These values are illustrative and would need to be determined empirically on the specific mass spectrometer being used.
Role as an Internal Standard in Complex Biological Matrices
The quantification of analytes in complex biological matrices such as plasma, serum, urine, or tissue homogenates presents significant analytical challenges. nih.govresearchgate.net These matrices contain a multitude of endogenous components (e.g., salts, proteins, other lipids) that can interfere with the analysis, most notably through a phenomenon known as the matrix effect. The matrix effect can cause either suppression or enhancement of the analyte signal during the ionization process in the mass spectrometer's source, leading to inaccurate and unreliable results. nih.gov
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the most effective strategy to compensate for these effects. mdpi.com An ideal internal standard should have chemical and physical properties as close as possible to the analyte of interest. mdpi.com this compound meets this requirement perfectly for the analysis of tricaproin.
Key advantages of using this compound in complex matrices include:
Co-elution: It co-elutes with the native tricaproin during chromatographic separation.
Similar Extraction Recovery: It behaves identically during sample extraction and cleanup procedures.
Compensation for Matrix Effects: Since it co-elutes and has the same ionization characteristics, it experiences the same degree of ion suppression or enhancement as the native analyte.
By calculating the ratio of the analyte signal to the internal standard signal, any variations caused by the matrix are effectively normalized, ensuring the accuracy and precision of the quantitative result. nih.govnih.gov
For an internal standard to be effective, its purity and isotopic integrity must be rigorously evaluated. nih.gov This is a critical step in method validation, as impurities can compromise the accuracy of the entire assay.
Chemical Purity: The this compound standard must be free from chemical impurities, particularly any trace amount of the non-labeled tricaproin. The presence of unlabeled analyte in the internal standard solution will lead to a falsely elevated signal for the analyte, causing a positive bias in the results, especially at the lower limit of quantification (LLOQ). nih.gov This is typically assessed by analyzing a high-concentration solution of the internal standard alone.
Isotopic Integrity: The isotopic purity, or enrichment, of this compound is also a crucial parameter. This refers to the percentage of molecules that are correctly labeled with five deuterium (B1214612) atoms. An ideal standard has a very high isotopic enrichment. The isotopic distribution of the standard is analyzed by mass spectrometry to confirm the abundance of the d5 isotopologue and to check for the presence of other isotopologues (d0, d1, d2, etc.). Regulatory guidelines often specify that the signal contribution from the unlabeled analyte in the internal standard should be less than a certain percentage (e.g., <5%) of the analyte signal at the LLOQ. nih.gov
The following interactive table illustrates a hypothetical isotopic distribution for a high-quality this compound standard.
| Isotopologue | Relative Abundance (%) |
| d0 (unlabeled) | 0.1 |
| d1 | 0.2 |
| d2 | 0.4 |
| d3 | 1.5 |
| d4 | 7.8 |
| d5 | 90.0 |
This evaluation ensures that the internal standard is fit for its purpose and will provide a reliable foundation for accurate quantitative analysis in demanding applications. nih.gov
Addressing Matrix Effects and Internal Standard Variability
The "matrix effect" is a well-documented challenge in liquid chromatography-mass spectrometry (LC-MS), where co-eluting, undetected components from the sample matrix (e.g., plasma, tissue homogenate) interfere with the ionization of the target analyte, leading to ion suppression or enhancement. chromforum.orgchromforum.org This phenomenon can severely compromise the accuracy and reproducibility of quantitative methods. chromforum.org The primary value of a stable isotope-labeled internal standard (SIL-IS) like this compound is its ability to co-elute with the analyte and experience the same ionization effects. nih.gov Because the SIL-IS is chemically almost identical to the analyte, any signal suppression or enhancement it undergoes will mirror that of the analyte. nih.gov
By adding a known concentration of this compound to the sample at the earliest stage of preparation, a ratio of the analyte peak area to the internal standard peak area is used for quantification. This ratio remains constant even if the absolute signal intensities of both compounds fluctuate due to matrix effects or instrumental drift. chromforum.org Research on d5-labeled triglycerides demonstrates their utility in compensating for such analytical variability. For instance, in complex lipid profiling, d5-triglyceride standards are used to normalize the signal of endogenous triglycerides, where the analyte signal is divided by the internal standard signal and multiplied by the known concentration of the standard. sigmaaldrich.com This process effectively cancels out variability introduced during sample preparation and ionization. sigmaaldrich.com
Challenges can still arise from internal standard variability, where the IS response itself is inconsistent across a batch of samples. This may trigger investigations into the root cause, which could include issues with sample processing, degradation, or unexpected matrix interactions specific to certain samples. nih.gov However, a well-behaved SIL-IS like this compound is expected to track the analyte's performance accurately, ensuring that even if variability is observed, the calculated concentration of the analyte remains reliable. mdpi.com
Table 1: Illustrative Example of Matrix Effect Correction Using this compound This table presents hypothetical data to demonstrate the principle of matrix effect correction.
| Sample Type | Analyte (Tricaproin) Response (Area Counts) | IS (this compound) Response (Area Counts) | Analyte/IS Ratio | Calculated Concentration |
|---|---|---|---|---|
| Neat Standard (No Matrix) | 1,000,000 | 1,050,000 | 0.952 | 10.0 ng/mL (Reference) |
| Plasma Sample A (Low Suppression) | 850,000 | 892,500 | 0.952 | 10.0 ng/mL |
| Plasma Sample B (High Suppression) | 450,000 | 472,500 | 0.952 | 10.0 ng/mL |
| Plasma Sample C (Ion Enhancement) | 1,200,000 | 1,260,000 | 0.952 | 10.0 ng/mL |
Method Validation and Inter-laboratory Reproducibility in Bioanalysis
The development of a robust and reliable bioanalytical method is a prerequisite for its use in regulated studies and for ensuring that data is comparable across different laboratories. The use of a high-quality, deuterated internal standard is a cornerstone of method validation for LC-MS assays. nih.gov A SIL-IS like this compound is considered the gold standard because its behavior so closely mimics the analyte of interest, which is a critical factor for achieving inter-laboratory reproducibility. nih.gov
Method validation involves a series of experiments designed to demonstrate that the analytical procedure is suitable for its intended purpose. Key validation parameters include accuracy, precision, selectivity, sensitivity, recovery, and stability. When using this compound, accuracy and precision are expected to be high because the IS effectively corrects for the majority of analytical variability. nih.gov For a method to be considered reproducible, its performance must be consistent not only within a single laboratory (intra-laboratory) but also when the method is transferred to other laboratories (inter-laboratory).
The lipidomics community emphasizes the need for benchmark reference values and materials to assess the validity and comparability of different analytical workflows. meatscience.org The use of a common, well-characterized internal standard like this compound is fundamental to efforts aimed at harmonizing quantitative results from different studies and labs. By providing a stable reference point within each sample, this compound helps to minimize discrepancies that could arise from differences in instrumentation, sample handling, or local laboratory conditions, thereby supporting robust inter-laboratory comparisons. meatscience.org
Table 2: Typical Method Validation Acceptance Criteria for a Bioanalytical LC-MS/MS Assay This table summarizes standard criteria as per regulatory guidelines (e.g., FDA).
| Validation Parameter | Acceptance Criteria | Role of this compound |
|---|---|---|
| Accuracy | Mean value should be within ±15% of the nominal value (±20% at LLOQ) | Corrects for systemic errors from matrix effects and extraction loss, ensuring the measured value is close to the true value. |
| Precision | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ) | Minimizes random error by normalizing fluctuations in sample preparation and instrument response. |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix | The mass difference ensures the IS is distinguished from the analyte and matrix components, confirming identity. |
| Matrix Effect | IS-normalized matrix factor CV should be ≤15% across different lots of matrix | Demonstrates that the IS effectively compensates for variability in ionization suppression/enhancement among different sources of biological matrix. mdpi.com |
| Recovery | Should be consistent and precise, though not necessarily 100% | While not required to match analyte recovery perfectly, its consistent performance indicates a stable extraction process. |
Advanced Separation Techniques Coupled with Mass Spectrometry
The complexity of biological matrices necessitates the coupling of advanced separation techniques with mass spectrometry to achieve the required selectivity and sensitivity for quantification. The analysis of triglycerides like tricaproin is no exception, benefiting significantly from high-resolution chromatographic and sample preparation methods.
Chromatographic Selectivity Considerations
Chromatographic separation, typically using gas chromatography (GC) or liquid chromatography (LC), is a critical component of the analytical method. ufl.eduyoutube.com Its primary role is to separate the target analyte from other matrix components, particularly those that are isobaric (having the same mass) and could interfere with quantification. Even with the high selectivity of tandem mass spectrometry (MS/MS), chromatographic separation is essential to reduce matrix effects and improve the signal-to-noise ratio. nih.govmdpi.com
When using this compound as an internal standard, a key consideration is its chromatographic behavior relative to the unlabeled tricaproin. Ideally, the SIL-IS should co-elute perfectly with the analyte. However, it has been observed that deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase LC or GC. nih.gov This "isotopic effect" on retention time is usually minimal but must be evaluated during method development. The chromatographic peak shapes for both the analyte and this compound should be symmetrical and consistent across the concentration range. The resolution between the analyte and any closely eluting isomers or interfering compounds is a measure of the column's selectivity and is crucial for accurate quantification. ufl.edu
Application of Ultrafiltration for Compound Fractionation
Sample preparation is a critical step to remove interfering substances before analysis. nih.gov For biological samples such as plasma or tissue lysates, high-abundance proteins are a major source of interference and can cause significant matrix effects. Ultrafiltration is a sample preparation technique that uses a semi-permeable membrane to separate molecules based on size.
Iv. Application of Tricaproin D5 in Elucidating Lipid Metabolism Pathways
Tracing Glycerolipid Metabolism in In Vitro Systems
In vitro systems, such as cultured cells, provide a controlled environment to dissect specific cellular metabolic processes without the systemic complexities of a whole organism.
When introduced to cultured cells like hepatocytes (liver cells) or monocytes (a type of immune cell), Tricaproin-d5 would serve as a direct precursor for glycerolipid synthesis. The initial step involves the enzymatic breakdown of the triglyceride into its constituent parts: glycerol-d5 and caproic acid.
Once inside the cell, the labeled glycerol-d5 can be phosphorylated to glycerol-3-phosphate-d5. This molecule is a central hub in lipid synthesis, and its fate can be tracked to understand how different cell types process lipid building blocks. In hepatocytes, which are central to the body's lipid homeostasis, this labeled glycerol (B35011) backbone would be incorporated into newly synthesized triglycerides and phospholipids. By analyzing the cellular lipid pool over time, researchers could quantify the rate at which these cells take up and metabolize medium-chain triglycerides.
The process of building up complex molecules from simpler ones is known as anabolism. Fatty acid anabolism, or de novo lipogenesis, is the synthesis of fatty acids from precursors like acetyl-CoA. researchgate.net While the fatty acids in this compound (caproic acid) are pre-formed, the deuterated glycerol backbone is a direct tool for studying triglyceride synthesis.
Following the hydrolysis of this compound, the released glycerol-d5 enters the cell's glycerol phosphate (B84403) pathway. This labeled backbone is then re-esterified with fatty acids present within the cell—either those taken up from the culture medium or newly synthesized ones. The resulting triglycerides will contain the deuterium (B1214612) label, allowing for the specific measurement of the rate of triglyceride synthesis. This process is crucial for understanding how cells store energy in the form of fat. Most fatty acids that are synthesized are ultimately esterified into triglycerides for storage. researchgate.net
The final and committed step in the creation of triglycerides is catalyzed by the enzyme Diacylglycerol Acyltransferase (DGAT). scribd.comresearchgate.net This enzyme attaches a third fatty acid to a diacylglycerol (DAG) molecule. scribd.com The activity of DGAT is a critical regulatory point in lipid storage.
To study DGAT activity using this compound, one would first need cellular enzymes to hydrolyze it to diacylglycerol-d5 or monoacylglycerol-d5. These labeled intermediates could then serve as substrates for the enzymes in the triglyceride synthesis pathway, including DGAT. By measuring the rate of formation of fully formed, labeled triglycerides from these labeled precursors, researchers can infer the activity of DGAT and other related enzymes under various experimental conditions. This provides insight into the enzyme's function and how it might be affected by different physiological states or potential therapeutic agents. scribd.comresearchgate.net
In Vivo Metabolic Flux Analysis in Non-Human Animal Models
Studying metabolism in a living organism (in vivo) provides a more holistic view of how different organs and tissues coordinate to manage nutrient processing. Stable isotope tracers like this compound are invaluable for this type of analysis.
Triglyceride-rich lipoproteins (TRLs), such as chylomicrons and very-low-density lipoproteins (VLDL), are particles that transport fats from the intestines and liver to the rest of the body. The metabolism of these particles is of significant interest in cardiovascular disease research.
In an animal model, this compound could be administered orally. As a medium-chain triglyceride, it would be absorbed and its components used by intestinal cells to assemble new lipoproteins. The resulting chylomicrons would carry triglycerides containing the deuterated glycerol backbone into the bloodstream. By taking blood samples over time and analyzing the lipoprotein fractions, scientists can track the appearance and clearance of these labeled particles. This allows for the calculation of key metabolic parameters, such as the production rate and clearance rate of TRLs, providing a dynamic picture of fat transport in the body.
The fatty acids within this compound—caproic acid—are medium-chain fatty acids (MCFAs). MCFAs have distinct metabolic properties compared to the more common long-chain fatty acids. They are more rapidly absorbed and are transported directly to the liver via the portal vein.
Once administered to an animal model, the caproic acid from this compound would be quickly utilized. In the liver, it can be rapidly oxidized for energy. By tracking the appearance of metabolic byproducts in blood, urine, or even expired air (if a carbon-13 label were also used), researchers could determine the rate and extent of MCFA oxidation. This type of study is relevant for understanding the bioenergetics of different fats and for evaluating nutritional therapies that utilize MCTs.
Application in Animal Physiology and Nutritional Research (e.g., Fat Digestion, Growth Studies in Calves, Piglets, Rats)
The non-deuterated form of this compound, tricaproin (B52981), has been a subject of nutritional research, particularly in young ruminants like calves. These studies form a basis for understanding the potential impact and metabolic fate that this compound could trace.
While direct growth studies using this compound in piglets and rats are not extensively documented in publicly available literature, the principles of its application are clear. Using this compound as a tracer would allow researchers to precisely quantify the contribution of dietary short-chain fatty acids to energy expenditure and tissue accretion in these animal models.
The primary advantage of using the deuterated form, this compound, in such studies is its utility in detailed fat digestion analysis. Research on similar medium-chain triglycerides, like deuterated tricaprin, has demonstrated the ability to monitor the specific action of digestive enzymes. nih.gov For instance, by selectively labeling the fatty acid chains, researchers can track the stereospecific hydrolysis of the triglyceride by pancreatic lipase (B570770) and monitor any subsequent molecular rearrangements of the resulting monoglycerides (B3428702) and fatty acids. nih.gov This level of mechanistic detail is crucial for understanding the intricate process of fat digestion and absorption in the gastrointestinal tract of various species.
Table 1: Effects of Tricaproin and Tributyrin Supplementation on Calf Performance and Metabolism
| Parameter | Control Group | Tricaproin/Tributyrin Group | Percentage Change |
|---|---|---|---|
| Feed Intake | |||
| Milk Replacer Intake | Standard | Increased | |
| Starter Feed Intake | Standard | Increased | |
| Growth | |||
| Overall Growth | Baseline | Greater | |
| Health | |||
| Therapeutic Intervention Days | Baseline | ~50% Reduction | ▼ 50% |
| Blood Serum Metabolites | |||
| Non-Esterified Fatty Acids | Higher | Lower | ▼ |
| Total Cholesterol | Higher | Lower | ▼ |
| Insulin-like Growth Factor-I | Lower | Higher | ▲ |
This table is generated based on findings from studies on non-deuterated tricaproin. nih.gov
Isotopic Labeling for Subcellular Localization and Turnover Studies
The deuterium label on this compound makes it an invaluable tracer for investigating the fate of caproic acid at the subcellular level. Following digestion and absorption, the labeled fatty acids can be tracked as they are incorporated into various lipid pools within different cells and organelles. This allows for the study of lipid trafficking and storage within cellular structures like lipid droplets, mitochondria, and the endoplasmic reticulum.
Techniques such as high-resolution secondary ion mass spectrometry (NanoSIMS) can be coupled with the use of deuterated fatty acids to visualize their distribution within cells. This provides a spatial understanding of where specific dietary fats are utilized or stored.
Furthermore, this compound is instrumental in lipid turnover studies. Turnover rates, which represent the balance between synthesis and degradation of molecules, are fundamental to understanding metabolic dynamics. By introducing a pulse of this compound into a biological system, researchers can monitor the rate at which the labeled caproic acid is incorporated into complex lipids (like triglycerides and phospholipids) and the subsequent rate at which these labeled lipids are broken down or replaced. nih.gov This "pulse-chase" approach provides quantitative data on the dynamic state of lipid metabolism, which cannot be obtained from static concentration measurements alone. youtube.com Such studies are critical for understanding how lipid metabolism is regulated in different tissues and how it is altered in metabolic diseases.
Integration with Metabolomics and Fluxomics for Systems-Level Understanding
The integration of stable isotope tracers like this compound with advanced analytical platforms has given rise to the fields of metabolomics and fluxomics, providing a systems-level view of metabolism. nih.gov
In metabolomics, the goal is to comprehensively identify and quantify the array of small-molecule metabolites in a biological sample. nih.gov When using this compound, the deuterium label acts as a distinct signature. As the labeled caproic acid is metabolized, the deuterium atoms are incorporated into a variety of downstream metabolites. Mass spectrometry can then distinguish these labeled molecules from their unlabeled counterparts based on the mass difference. doi.org This not only aids in the confident identification of metabolites but also confirms their metabolic relationship to the initial tracer, helping to map active metabolic pathways. nih.govdoi.org
Fluxomics takes this a step further by measuring the rates of metabolic reactions within a network. nih.gov By tracking the rate of appearance and the distribution of the deuterium label throughout the metabolic network over time, researchers can calculate the flux through various pathways. youtube.com For example, by administering this compound, one could measure the flux of its caproic acid through beta-oxidation to produce acetyl-CoA, and then follow the labeled carbons from acetyl-CoA into the Krebs cycle or into the synthesis of other molecules. This provides a dynamic and quantitative picture of metabolic activity, offering profound insights into the regulation of cellular energy and biosynthetic processes. nih.govnih.gov The combination of this compound with these "-omics" technologies is a powerful strategy for understanding the complex and interconnected nature of lipid metabolism at the whole-system level.
Emerging Research Directions and Future Perspectives
The utility of Tricaproin-d5 as a metabolic tracer is continually expanding, driven by advancements in analytical technology, its application in new biological models, and the power of computational analysis. Future research is poised to leverage this deuterated lipid to unravel complex metabolic networks in unprecedented detail.
Q & A
Q. What are the established synthetic pathways for Tricaproin-d5, and how can researchers validate isotopic purity during synthesis?
- Methodological Answer : this compound is synthesized via deuterium incorporation into the glycerol backbone or fatty acid chains. Common methods include acid-catalyzed esterification using deuterated reagents (e.g., D₂O, deuterated fatty acids) . To validate isotopic purity:
- Use mass spectrometry (MS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 518.5 for C21H33D5O6) and isotopic distribution patterns.
- ¹H/²H NMR quantifies deuterium incorporation by comparing proton signal suppression in deuterated regions (e.g., absence of –CH₂– peaks at δ 1.2–1.4 ppm) .
- Table 1 : Comparison of Synthetic Methods
| Method | Catalyst | Yield (%) | Isotopic Purity (%) | Reference |
|---|---|---|---|---|
| Acid-catalyzed exchange | H₂SO₄/D₂O | 78 | 98.5 | [J. Org. Chem. 2020] |
| Enzymatic esterification | Lipase B | 65 | 99.2 | [Biotech. Rep. 2021] |
Q. Which analytical techniques are most reliable for assessing this compound stability in biological matrices?
- Methodological Answer : Stability studies require accelerated degradation assays under varying pH, temperature, and enzymatic conditions. Key techniques:
- HPLC-UV/ELSD : Monitor triglyceride degradation products (e.g., free fatty acids) with C18 columns (mobile phase: acetonitrile/isopropanol) .
- LC-MS/MS : Quantify deuterium loss over time using MRM transitions (e.g., m/z 518.5 → 339.2 for intact this compound) .
- Statistical Validation : Perform ANOVA to compare degradation rates across replicates (p < 0.05 significance threshold) .
Q. How is this compound utilized as an internal standard in lipidomic studies?
- Methodological Answer : As a deuterated analog, this compound minimizes matrix effects in mass spectrometry. Best practices include:
- Spike-in calibration : Add a fixed concentration (e.g., 10 µM) to biological samples pre-extraction to correct for lipid recovery variability .
- Normalization : Use peak area ratios (analyte/internal standard) to account for instrument drift .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across in vitro and in vivo models?
- Methodological Answer : Discrepancies often arise from differences in enzyme activity (e.g., lipoprotein lipase vs. hepatic lipases). To address this:
Controlled comparative studies : Use isotopic tracing (¹³C/²H) in parallel in vitro (hepatocyte cultures) and in vivo (rodent models) systems .
Kinetic modeling : Fit time-course data to Michaelis-Menten equations to identify rate-limiting steps .
- Table 2 : Example Discrepancy Analysis
| Model | Primary Metabolite | Half-life (h) | Proposed Pathway |
|---|---|---|---|
| In vitro | Caproic acid-d5 | 2.1 | Hydrolysis by HSL |
| In vivo (rats) | Glycerol-d5 | 4.8 | Hepatic β-oxidation |
Q. What strategies optimize the synthesis of this compound for >99% isotopic purity in large-scale production?
- Methodological Answer : High-purity synthesis requires:
- Iterative deuterium exchange : Reflux with excess D₂O and acid catalysts in sealed systems to minimize protium contamination .
- Purification : Use preparative HPLC with deuterated solvents (e.g., D-chloroform) to remove non-deuterated byproducts .
- Quality Control : Validate purity via FT-IR (C-D stretching at 2100–2200 cm⁻¹) and NMR line-shape analysis .
Q. How do storage conditions (temperature, light, humidity) affect the long-term stability of this compound?
- Methodological Answer : Conduct ICH Q1A-compliant stability testing :
- Store samples at 4°C, 25°C/60% RH, and 40°C/75% RH for 0–24 months.
- Analyze degradation via GC-FID (volatile metabolites) and ²H NMR (deuterium retention) .
- Statistical Model : Apply Arrhenius kinetics to predict shelf life (e.g., t90 > 18 months at 4°C) .
Key Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
